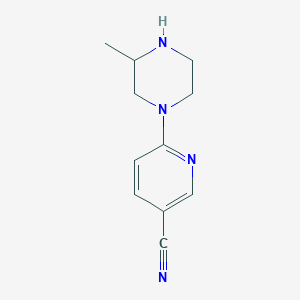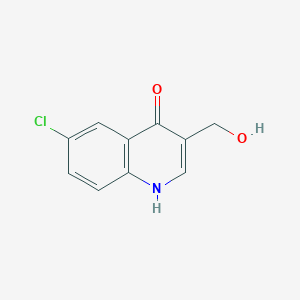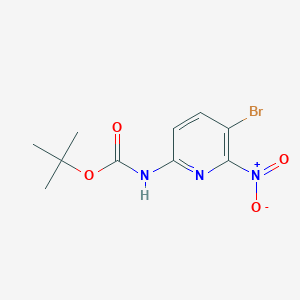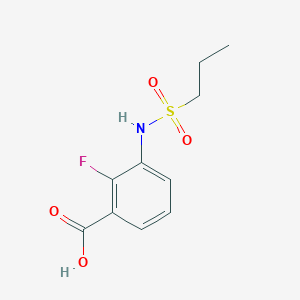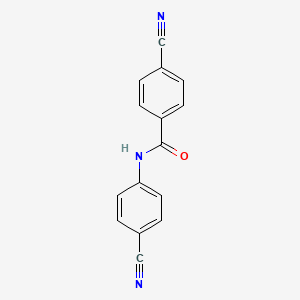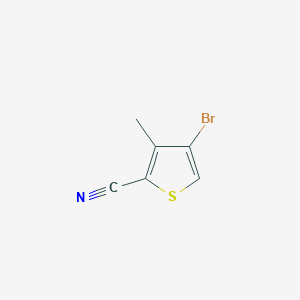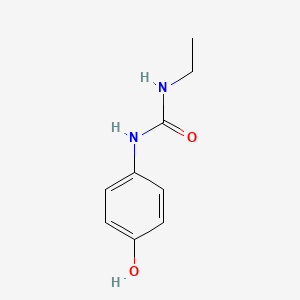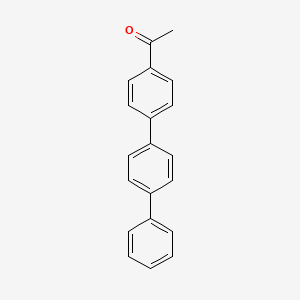
4-Acetylterphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4’-(4-Biphenylyl)acetophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of 4’-(4-Biphenylyl)acetophenone may involve the oxidation of sec-butylbenzene using molecular oxygen-containing gas under specific temperature and pressure conditions. This method is advantageous due to its low cost, simplicity, and minimal environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-(4-Biphenylyl)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, alcohols, and carboxylic acids .
Applications De Recherche Scientifique
4’-(4-Biphenylyl)acetophenone has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals with antifungal and antimicrobial properties.
Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4’-(4-Biphenylyl)acetophenone involves its interaction with various molecular targets. For instance, in antifungal applications, it can alter the permeability of cell membranes, affecting the growth and viability of fungal cells. The compound may also interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Acetophenone: A simpler structure without the biphenyl group, used in similar applications but with different reactivity.
4-Bromoacetophenone: Contains a bromine substituent, leading to different chemical properties and uses.
4-Chloroacetophenone: Similar to 4-Bromoacetophenone but with a chlorine substituent.
Uniqueness: 4’-(4-Biphenylyl)acetophenone is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specific applications that simpler acetophenone derivatives may not fulfill .
Propriétés
Formule moléculaire |
C20H16O |
|---|---|
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
1-[4-(4-phenylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C20H16O/c1-15(21)16-7-9-19(10-8-16)20-13-11-18(12-14-20)17-5-3-2-4-6-17/h2-14H,1H3 |
Clé InChI |
HNNBLQMNWVQJTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
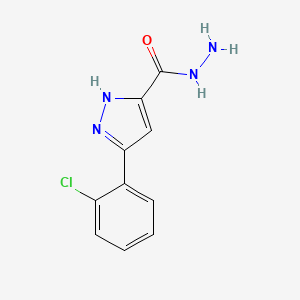
![2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol](/img/structure/B8788591.png)
